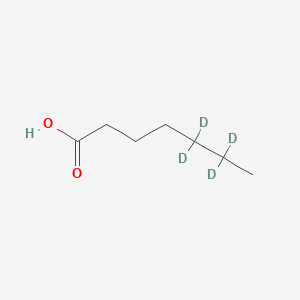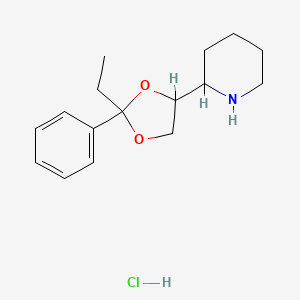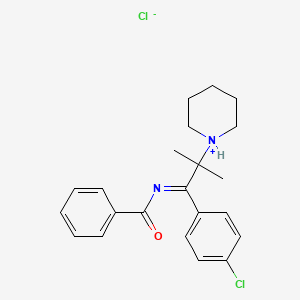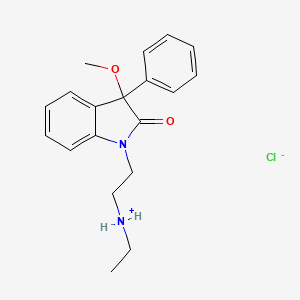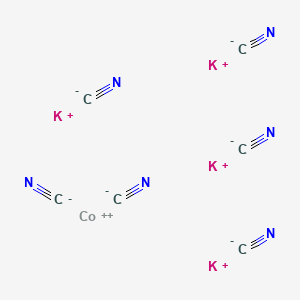
Tetrapotassium hexa(cyano-C)cobaltate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapotassium hexa(cyano-C)cobaltate(4-) is an inorganic compound with the molecular formula C6CoN6.4K. It is a coordination complex that features cobalt in the +2 oxidation state, coordinated to six cyanide ligands, and balanced by four potassium ions. This compound is known for its unique chemical properties and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrapotassium hexa(cyano-C)cobaltate(4-) can be synthesized through the reaction of cobalt(II) salts with potassium cyanide under controlled conditions. The general reaction involves dissolving cobalt(II) chloride in water and adding an excess of potassium cyanide solution. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting solution is cooled, and the product is precipitated by adding ethanol .
Industrial Production Methods
In industrial settings, the production of tetrapotassium hexa(cyano-C)cobaltate(4-) involves similar principles but on a larger scale. The process typically includes the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapotassium hexa(cyano-C)cobaltate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The cyanide ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Tetrapotassium hexa(cyano-C)cobaltate(4-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in electroplating, pigment production, and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism by which tetrapotassium hexa(cyano-C)cobaltate(4-) exerts its effects involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various metal ions, influencing the compound’s reactivity and stability. The cobalt center can participate in redox reactions, making it a versatile component in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexacyanocobaltate(III): Similar in structure but with cobalt in the +3 oxidation state.
Sodium hexacyanocobaltate(II): Similar coordination environment but with sodium ions instead of potassium.
Tetrapotassium hexacyanoferrate(II): Contains iron instead of cobalt but has a similar coordination geometry
Uniqueness
Tetrapotassium hexa(cyano-C)cobaltate(4-) is unique due to its specific coordination environment and the presence of cobalt in the +2 oxidation state. This gives it distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
14564-70-6 |
|---|---|
Molekularformel |
C6CoK4N6 |
Molekulargewicht |
371.43 g/mol |
IUPAC-Name |
tetrapotassium;cobalt(2+);hexacyanide |
InChI |
InChI=1S/6CN.Co.4K/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChI-Schlüssel |
SKFXAVHOBOUPHE-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Co+2] |
Verwandte CAS-Nummern |
17632-85-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)



![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
